6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with additional methyl and phenyl substitutions. The compound’s molecular formula is C16H16N2O, and it has a molecular weight of 252.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other key proteins, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: A related compound with similar structural features but different functional groups.
7-Methyl-2H-1-benzopyran-2-one: Another heterocyclic compound with a different core structure but similar methyl and phenyl substitutions.
Uniqueness
6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a pyridine and pyrimidine ring, along with its methyl and phenyl substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
6-methyl-2-(2-methylphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N2O/c1-11-6-3-4-8-13(11)14-10-16(19)18-12(2)7-5-9-15(18)17-14/h3-4,6,8,10,12H,5,7,9H2,1-2H3 |
InChI Key |
WXKIZDGCNIRCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC(=CC(=O)N12)C3=CC=CC=C3C |
Origin of Product |
United States |
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